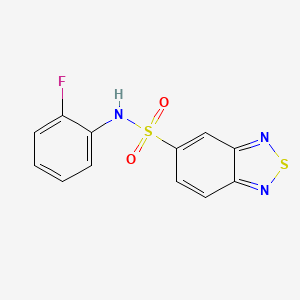
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, commonly known as FSBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSBT is a sulfonamide derivative that belongs to the benzothiadiazole family, and it possesses several unique properties that make it a promising candidate for various applications.
作用機序
The mechanism of action of FSBT is complex and involves several pathways. In cancer therapy, FSBT has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX and XI, which are overexpressed in cancer cells. FSBT also inhibits the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. In fluorescence imaging, FSBT exhibits unique fluorescence properties, including high quantum yield and large Stokes shift, which make it an ideal candidate for imaging biological structures.
Biochemical and Physiological Effects:
FSBT has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of angiogenesis. FSBT has also been shown to exhibit low toxicity in vivo, making it a promising candidate for various applications.
実験室実験の利点と制限
One of the main advantages of FSBT is its unique properties, including its high quantum yield and large Stokes shift, which make it an ideal candidate for fluorescence imaging. FSBT also exhibits low toxicity in vivo, making it a promising candidate for cancer therapy. However, one of the limitations of FSBT is its limited solubility in water, which can make it difficult to use in certain applications.
将来の方向性
There are several future directions for the study of FSBT, including the development of more efficient synthesis methods, the optimization of its properties for various applications, and the exploration of its potential applications in other fields. One area of future research is the use of FSBT as a building block for the synthesis of organic semiconductors for use in electronic devices. Another area of future research is the exploration of FSBT's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, FSBT is a promising candidate for various applications due to its unique properties and low toxicity in vivo. Its potential applications include cancer therapy, fluorescence imaging, and organic electronics. Further research is needed to optimize its properties and explore its potential applications in other fields.
合成法
The synthesis of FSBT can be achieved through several methods, including the reaction of 2-aminobenzenesulfonamide with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. These methods have been optimized to produce high yields of FSBT with minimal side reactions.
科学的研究の応用
FSBT has been extensively studied for its potential applications in various fields, including cancer therapy, fluorescence imaging, and organic electronics. In cancer therapy, FSBT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FSBT has also been used as a fluorescent probe for imaging biological structures, and its unique fluorescence properties make it an ideal candidate for this application. In organic electronics, FSBT has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
特性
IUPAC Name |
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S2/c13-9-3-1-2-4-10(9)16-20(17,18)8-5-6-11-12(7-8)15-19-14-11/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXPDNBPCUUANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

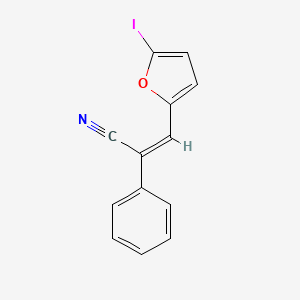
![4-{[4-(4-isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5798226.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)
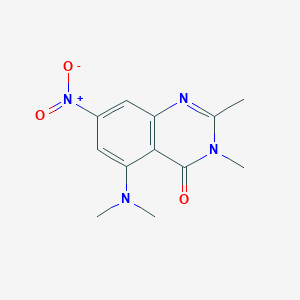
![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
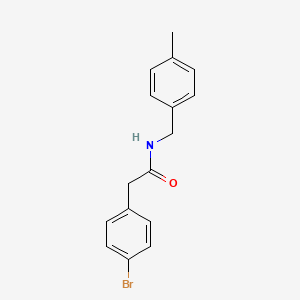
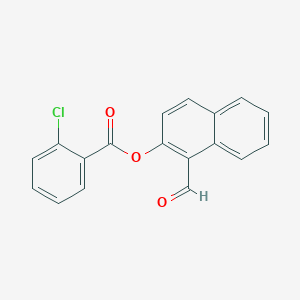
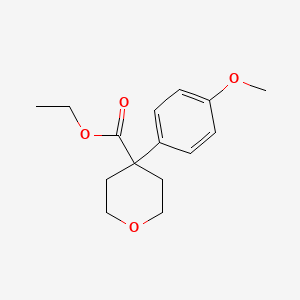

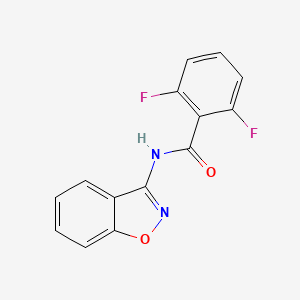
![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)


![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)